molecular formula C8H15NaO2 B8253874 (S)-2-Ethylhexanoic acid sodium salt CAS No. 139889-57-9

(S)-2-Ethylhexanoic acid sodium salt

Cat. No.: B8253874
CAS No.: 139889-57-9
M. Wt: 166.19 g/mol
InChI Key: VYPDUQYOLCLEGS-FJXQXJEOSA-M
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Description

(S)-2-Ethylhexanoic acid sodium salt (CAS: 19766-89-3) is the sodium salt of the chiral carboxylic acid, (S)-2-ethylhexanoic acid. Its molecular formula is C₈H₁₅NaO₂, with a molecular weight of 166.19 g/mol . This compound is a white to off-white hygroscopic crystalline powder, soluble in water and organic solvents like methanol and ethanol. Its melting point exceeds 300°C, and it is typically stored under nitrogen at room temperature .

Properties

IUPAC Name

sodium;(2S)-2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPDUQYOLCLEGS-FJXQXJEOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139889-57-9
Record name Sodium 2-ethylhexanoate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139889579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM 2-ETHYLHEXANOATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IR5TMQ2MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The reaction follows the general acid-base neutralization equation:

CH3(CH2)3CH(C2H5)COOH+NaOHCH3(CH2)3CH(C2H5)COONa+H2O\text{CH}3(\text{CH}2)3\text{CH}(\text{C}2\text{H}5)\text{COOH} + \text{NaOH} \rightarrow \text{CH}3(\text{CH}2)3\text{CH}(\text{C}2\text{H}5)\text{COONa} + \text{H}_2\text{O}

In a batch process, 950 kg of 2-ethylhexanoic acid is reacted with a sodium hydroxide solution (265 kg NaOH in 275–300 L water) under constant stirring until a pH of 7.2–7.6 is achieved. The exothermic nature of the reaction facilitates water evaporation, reducing energy requirements for dehydration. Subsequent drying in open pans at temperatures below 150°C yields a concentrated salt with ≤2% moisture, which is milled into a fine powder.

Table 1: Key Parameters for Neutralization-Based Synthesis

ParameterValue/RangeSource
Reaction pH7.2–7.6
Drying Temperature<150°C
Final Moisture Content≤2%
Yield98%

Enantiomeric Resolution for (S)-Form Synthesis

Producing the (S)-enantiomer necessitates chiral resolution techniques, as conventional methods yield racemic mixtures. Patent literature describes enzymatic resolution as a viable strategy.

Enzymatic Resolution Using Chirazyme E1

A patented process for chiral 2-ethylhexanoate derivatives involves enzymatic hydrolysis with Chirazyme E1, a lipase enzyme. In one example, a mixture of 16.1 g racemic 2-ethylhexanoic acid methyl ester is treated with Chirazyme E1 in dimethyl sulfoxide (DMSO) at 30°C and pH 6.75 for 30 hours. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact, which is then separated and converted to the sodium salt via alkaline hydrolysis.

Table 2: Enzymatic Resolution Conditions

ParameterValue/RangeSource
EnzymeChirazyme E1
Temperature30°C
Reaction Time30 hours
pH6.75

Industrial and Pharmaceutical Applications

Role in Pharmaceutical Synthesis

Sodium 2-ethylhexanoate serves as a sodium ion source in non-aqueous reactions, such as the synthesis of cefotaxime sodium. Optimal conditions involve a 2:3 molar ratio of cefotaxime acid to sodium 2-ethylhexanoate in ethanol, yielding 97.11% product purity. While this application uses racemic sodium salts, enantiopure (S)-forms could enhance drug efficacy in chiral environments.

Catalytic and Industrial Uses

The compound’s organophilic nature makes it valuable in catalysts for polymerization and solar energy applications. Its low toxicity profile (LD₅₀ >2,000 mg/kg in rodents) supports safe handling in industrial settings.

Quality Control and Analytical Methods

Purity Assessment

Critical quality parameters include:

  • Solubility : 10% (w/v) clarity in water and ethyl acetate.

  • pH : 7.2–7.6 in aqueous solution.

  • Moisture Content : ≤2% by Karl Fischer titration.

  • Enantiomeric Excess : Determined via chiral HPLC or NMR .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylhexanoic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions with other metal salts or acids can facilitate the exchange of the sodium ion.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of other metal salts or free acids.

Scientific Research Applications

Based on the search results, here's what is available regarding the applications of sodium 2-ethylhexanoate (Note: the search results do not differentiate between (R) and (S) isomers):

Benefits of using Sodium 2-Ethyl Hexanoate

  • Versatile building block in organic synthesis
  • Improves lubricity and extends tool life in machining processes
  • Facilitates the production of latex dispersions for coatings, adhesives, and textiles
  • Enhances the texture and stability of creams, lotions, and emulsions

Spray Drying Sodium 2-Ethylhexanoate

Crystalline sodium 2-ethylhexanoate of high purity can be prepared by spray drying an aqueous solution containing about 40% to about 70% by weight of sodium 2-ethylhexanoate . The aqueous solution is atomized to form a fine mist, which is then passed through a stream of air at 100°C to 160°C to evaporate the water, leaving a dry crystalline product with a moisture content of about 0.5% to 5.0% by weight .

Example of spray drying process:

  • A 63.5 percent by weight solution of sodium 2-ethylhexanoate in water was atomized through a spray nozzle into a spray drying apparatus having an inlet air temperature of about 118° to about 138° C .
  • The aqueous solution was introduced into the spray dryer at a feed rate of about 0.3 to about 0.5 gallons per minute, and was monitored by a standard Rotometer .
  • The outlet temperature was recorded at about 107° C., as controlled for instance by adjusting the inlet air temperature and the feed rate .
  • The sodium 2-ethylhexanoate was collected from the bottom of the spray dryer and packaged for use as desired .

Safety Considerations

While generally considered safe for its intended uses, observe these precautions when handling and storing sodium 2-ethylhexanoate:

  • Wear proper protective equipment, including gloves, goggles, and lab coats, to prevent skin contact and eye irritation.
  • Ensure work areas are well-ventilated to minimize inhalation of dust or vapors.
  • Store in tightly sealed containers away from incompatible materials and sources of heat or ignition.

Mechanism of Action

The mechanism of action of (S)-2-Ethylhexanoic acid sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cell membranes, affecting their stability and function.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-2-Ethylhexanoic Acid Sodium Salt

The stereoselective synthesis of 2-ethylhexanoic acid via enzymatic pathways shows a significant enantiomeric bias. Cytochrome P450cam produces (R)-2-ethylhexanoic acid (50% of total products) as the major enantiomer, while the (S)-enantiomer constitutes only 13% . This disparity impacts commercial availability and cost.

Property (S)-2-Ethylhexanoic Acid Sodium Salt (R)-2-Ethylhexanoic Acid Sodium Salt
Production Efficiency 13% of total enzymatic products 50% of total enzymatic products
Industrial Scalability Limited due to low yield Widely available
Applications Niche pharmaceutical uses Broad industrial applications

Sodium Salts of Structurally Similar Acids

Sodium Octanoate (Sodium Caprylate)

Sodium octanoate (CH₃(CH₂)₆COONa) shares a linear carbon chain but lacks the ethyl branch of 2-ethylhexanoate.

Property (S)-2-Ethylhexanoic Acid Sodium Salt Sodium Octanoate
Molecular Weight 166.19 g/mol 166.20 g/mol
Solubility Soluble in polar and non-polar solvents Limited organic solubility
Applications Pharmaceuticals, surfactants Food preservative, soaps
Sodium 2-Ethylhexyl Sulfate

This sulfate derivative (C₈H₁₇NaO₄S) replaces the carboxylate group with a sulfate, enhancing hydrophilicity .

Property (S)-2-Ethylhexanoic Acid Sodium Salt Sodium 2-Ethylhexyl Sulfate
Functional Group Carboxylate (-COO⁻Na⁺) Sulfate (-OSO₃⁻Na⁺)
Surfactant Strength Moderate High (due to sulfate)
Biodegradability High Moderate

Metal Carboxylates

Metal salts of 2-ethylhexanoic acid, such as stannous 2-ethylhexanoate (Sn(C₇H₁₅COO)₂), are critical in polyurethane foam catalysis. Unlike the sodium salt, stannous derivatives are water-insoluble and require aromatic solvents .

Property (S)-2-Ethylhexanoic Acid Sodium Salt Stannous 2-Ethylhexanoate
Solubility Water-soluble Aromatic solvents only
Catalytic Activity Low High (foam curing)
Regulatory Concerns Moderate High (tin toxicity)

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for (S)-2-ethylhexanoic acid sodium salt, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves neutralizing (S)-2-ethylhexanoic acid with sodium hydroxide in a polar solvent (e.g., water or ethanol). Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of acid to base) and controlled pH to prevent hydrolysis of the carboxylate group. Post-synthesis, solvent removal under reduced pressure and recrystallization from anhydrous ethanol enhance purity. Impurities such as unreacted acid or sodium hydroxide can be minimized by monitoring pH during neutralization .

Q. What purification techniques are effective for isolating high-purity sodium 2-ethylhexanoate?

  • Methodological Answer : Recrystallization using non-polar solvents (e.g., hexane) is preferred due to the salt’s low solubility in such media. Alternatively, fractional distillation under vacuum (melting point >300°C) can separate it from volatile byproducts. Purity (>98%) is confirmed via titration with HCl or GC analysis using a polar column (e.g., DB-WAX) to detect residual organic acids .

Q. How can the solubility and stability of sodium 2-ethylhexanoate be experimentally determined in aqueous and organic systems?

  • Methodological Answer : Solubility profiles are established by gravimetric analysis in solvents like water, ethanol, and dichloromethane at varying temperatures (e.g., 25°C, 40°C). Stability under oxidative conditions is assessed via accelerated aging studies (e.g., exposure to O₂ at 60°C for 72 hours), with degradation monitored by FT-IR (loss of carboxylate peaks at ~1550 cm⁻¹) or HPLC .

Advanced Research Questions

Q. What mechanistic role does sodium 2-ethylhexanoate play in catalytic systems, such as polymer production?

  • Methodological Answer : In polymerization (e.g., PVC stabilization), the sodium salt acts as a phase-transfer catalyst, enhancing the solubility of metal co-catalysts (e.g., Zn²⁺) in non-polar monomers. Kinetic studies using in situ Raman spectroscopy reveal that the carboxylate group coordinates with metal ions, accelerating initiation steps. Competitive inhibition by other carboxylates (e.g., acetate) can be analyzed via Arrhenius plots to determine activation energy differences .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in sodium 2-ethylhexanoate complexes?

  • Methodological Answer : X-ray crystallography is employed to confirm the octahedral coordination geometry in metal-carboxylate complexes (e.g., with Co²⁺ or Mn²⁺). Solid-state NMR (¹³C CP/MAS) distinguishes between free and metal-bound carboxylate groups via chemical shift differences (~180 ppm for bound vs. ~175 ppm for free). Discrepancies in literature data (e.g., conflicting FT-IR assignments) are resolved by comparing deuterated vs. non-deuterated samples .

Q. How do regulatory constraints on 2-ethylhexanoic acid derivatives impact experimental design in environmental toxicity studies?

  • Methodological Answer : Regulatory limits on biodegradability (e.g., OECD 301D) require modified protocols for sodium 2-ethylhexanoate. Aerobic degradation studies in activated sludge (28-day incubation) quantify mineralization via CO₂ evolution. Contradictions in ecotoxicity data (e.g., LC50 variations in Daphnia magna) are addressed by standardizing test conditions (pH 7.0, 20°C) and using certified reference materials .

Q. What strategies mitigate batch-to-batch variability in sodium 2-ethylhexanoate used as a surfactant in nanoparticle synthesis?

  • Methodological Answer : Pre-synthesis ion-exchange chromatography ensures consistent sodium content. Dynamic light scattering (DLS) monitors nanoparticle size distribution, with variability reduced by maintaining critical micelle concentration (CMC) thresholds (0.1–1.0 mM). Contradictory reports on aggregation behavior are resolved by comparing zeta potential measurements in deionized water vs. buffer systems .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for sodium 2-ethylhexanoate in esterification reactions?

  • Resolution : Discrepancies arise from differences in substrate accessibility (e.g., branched vs. linear alcohols) and solvent polarity. Kinetic isotope effect (KIE) studies using deuterated acids confirm that proton transfer steps are rate-limiting in polar aprotic solvents (e.g., DMF), while steric effects dominate in non-polar media. Meta-analysis of activation parameters (ΔH‡, ΔS‡) from Arrhenius plots reconciles these contradictions .

Q. How can researchers address inconsistent thermal stability data for sodium 2-ethylhexanoate in polymer composites?

  • Resolution : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals that decomposition pathways differ (decarboxylation in N₂ vs. oxidation in air). Discrepancies in reported decomposition temperatures (300–350°C) are attributed to heating rate variations (5°C/min vs. 10°C/min). Standardizing DSC protocols (ISO 11357) reduces variability .

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